



Application Notes: In Vitro Profiling of MET Kinase Inhibitors

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Compound of Interest		
Compound Name:	MET kinase-IN-3	
Cat. No.:	B12416723	Get Quote

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Introduction

The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon activation by its ligand Hepatocyte Growth Factor (HGF), orchestrates a complex signaling network.[1] This pathway is integral to various cellular processes, including proliferation, survival, motility, and invasion.[1][2] Dysregulation of MET signaling, through mechanisms such as gene amplification, activating mutations, or protein overexpression, is a known driver in the pathogenesis and progression of numerous human cancers.[1][3][4] Consequently, the MET kinase has emerged as a significant therapeutic target for the development of novel anticancer agents.

These application notes provide a comprehensive framework for the in vitro evaluation of small molecule inhibitors targeting MET kinase. A detailed protocol for a robust, luminescence-based biochemical assay is presented, which allows for the precise determination of inhibitor potency. As a representative compound, BMS-777607, a well-characterized and potent MET inhibitor, is used to exemplify the data output and analysis.

Data Presentation: Inhibitor Potency

The efficacy of a kinase inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit



50% of the target kinase's activity. This value is a critical parameter for compound characterization and comparison.

Table 1: In Vitro Biochemical IC50 Value for the Representative MET Inhibitor BMS-777607

Compound	Target Kinase	Assay Type	IC50 (nM)
BMS-777607	c-MET	Cell-free biochemical	3.9[1][3][4]

Experimental Protocols Biochemical MET Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the in vitro potency of a test compound against recombinant MET kinase. The assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction using the ADP-Glo™ Kinase Assay system.

Assay Principle

The assay is conducted in a two-step process. First, the MET kinase, a substrate, ATP, and the test inhibitor are incubated together. The kinase reaction results in the conversion of ATP to ADP. Following this, the ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP. In the second step, a Kinase Detection Reagent is introduced, which converts the ADP generated into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a light signal that is directly proportional to the initial amount of ADP, and thus, to the MET kinase activity.

Materials and Reagents

- Recombinant Human MET Kinase (catalytic domain)
- Poly(Glu, Tyr) 4:1 peptide substrate
- ATP (Adenosine 5'-triphosphate)
- Test Inhibitor (e.g., BMS-777607)



- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)
- 100% DMSO
- ADP-Glo™ Kinase Assay Kit (or equivalent)
- White, opaque 96-well or 384-well assay plates suitable for luminescence
- Multichannel pipettes or automated liquid handler
- Luminometer plate reader

Step-by-Step Experimental Procedure

- Reagent Preparation:
 - Prepare a 10 mM stock solution of the test inhibitor (e.g., BMS-777607) in 100% DMSO.
 - Perform a serial dilution of the inhibitor stock to create a range of concentrations for IC50 determination. These dilutions can be done in Kinase Assay Buffer, ensuring the final DMSO concentration in the assay does not exceed 1% to avoid solvent-related artifacts.
 - Prepare working solutions of recombinant MET kinase and Poly(Glu, Tyr) substrate in Kinase Assay Buffer. The optimal concentrations should be determined empirically through enzyme and substrate titrations.
 - Prepare a working solution of ATP in Kinase Assay Buffer. The final concentration should ideally be close to the Michaelis constant (Km) for MET to ensure sensitive detection of ATP-competitive inhibitors.
- Kinase Reaction Setup:
 - In a white, opaque microplate, add 2.5 μL of each serially diluted inhibitor concentration or vehicle (Kinase Assay Buffer with DMSO) for positive (100% activity) and negative (0% activity) controls.
 - \circ Add 2.5 μ L of the MET kinase working solution to all wells, except for the "no enzyme" negative control wells.



- Add 2.5 μL of the Poly(Glu, Tyr) substrate working solution to all wells.
- \circ To initiate the kinase reaction, add 2.5 μ L of the ATP working solution to all wells. The total reaction volume is 10 μ L.
- Mix the plate gently and incubate at 30°C for 60 minutes.

Signal Detection:

- After the incubation period, add 10 µL of ADP-Glo[™] Reagent to each well to stop the enzymatic reaction and deplete the unused ATP.
- Incubate the plate at room temperature for 40 minutes.
- Add 20 μL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and simultaneously catalyzes the luciferase reaction.
- Incubate the plate at room temperature for an additional 30 to 60 minutes to allow the luminescent signal to stabilize.
- Measure the luminescence intensity for each well using a plate luminometer.

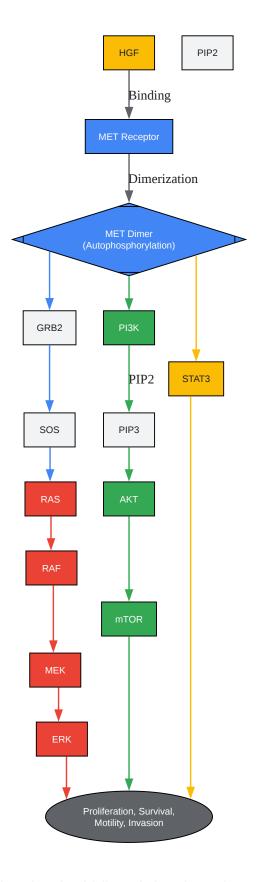
Data Analysis:

- Subtract the average background luminescence signal (from the "no enzyme" negative control wells) from all other measurements.
- Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
- Plot the percent inhibition values against the corresponding logarithmic inhibitor concentrations.
- Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit).

Mandatory Visualizations



MET Signaling Pathway

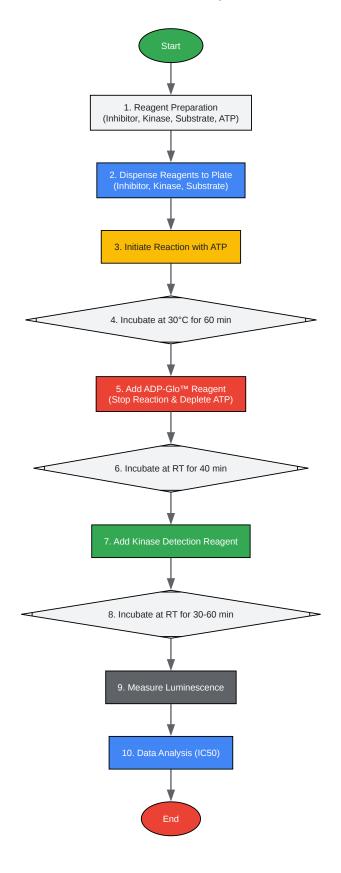


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Caption: The HGF/MET signaling cascade and its downstream effectors.

Experimental Workflow for MET Kinase Inhibition Assay





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Caption: A streamlined workflow for the in vitro MET kinase inhibition assay.

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